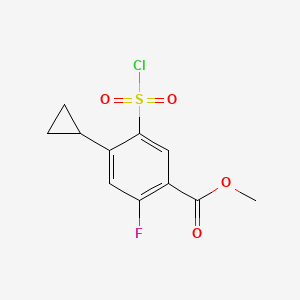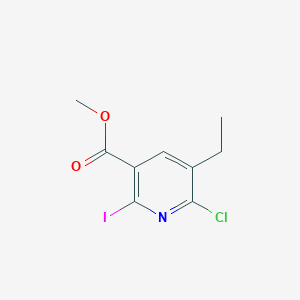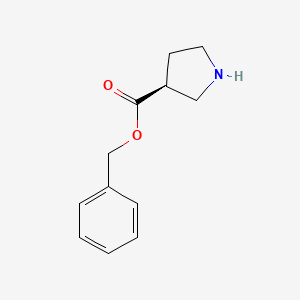![molecular formula C12H11NO B13919813 8-[(E)-2-methoxyethenyl]quinoline](/img/structure/B13919813.png)
8-[(E)-2-methoxyethenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(E)-2-methoxyethenyl]quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound features a quinoline core with a methoxyethenyl group at the 8th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts . Another method is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like nitrobenzene under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. For example, the use of palladium or rhodium catalysts can facilitate the alkenylation of quinoline N-oxides . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions
8-[(E)-2-methoxyethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and thiols can be used for substitution reactions.
Major Products
Scientific Research Applications
8-[(E)-2-methoxyethenyl]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[(E)-2-methoxyethenyl]quinoline involves its interaction with various molecular targets. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, its ability to chelate metal ions can disrupt essential biological processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its strong metal ion chelating properties and wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Primaquine: Another antimalarial drug that targets liver stages of the malaria parasite.
Uniqueness
8-[(E)-2-methoxyethenyl]quinoline is unique due to the presence of the methoxyethenyl group, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can lead to improved efficacy and selectivity in various applications .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
8-[(E)-2-methoxyethenyl]quinoline |
InChI |
InChI=1S/C12H11NO/c1-14-9-7-11-5-2-4-10-6-3-8-13-12(10)11/h2-9H,1H3/b9-7+ |
InChI Key |
UQBWGZOZTJAAJK-VQHVLOKHSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=CC2=C1N=CC=C2 |
Canonical SMILES |
COC=CC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13919745.png)
![Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate](/img/structure/B13919758.png)
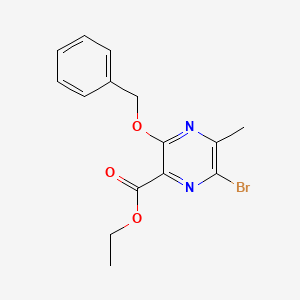
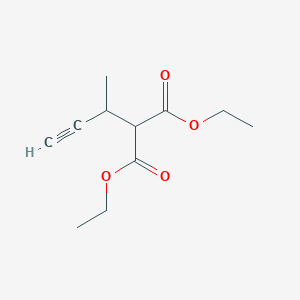
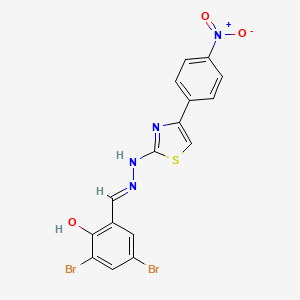
![3-Chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13919776.png)
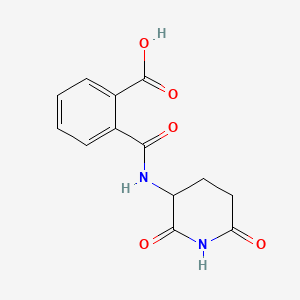
![3-(2-Fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B13919801.png)
![(E)-3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexenone](/img/structure/B13919805.png)

